3-Bromo-3-methylbut-1-yne

Nucleophilic Substitution Reaction Kinetics Leaving Group

3-Bromo-3-methylbut-1-yne (C₅H₇Br, MW 147.01) is a terminal bromoalkyne that uniquely combines a reactive tertiary alkyl bromide and a terminal alkyne within a single, compact molecular framework. This geminal dimethyl substitution pattern creates steric hindrance at the electrophilic carbon, a structural feature that directly modulates reactivity in nucleophilic substitution and cross-coupling pathways.

Molecular Formula C5H7B
Molecular Weight 147.01 g/mol
CAS No. 6214-31-9
Cat. No. B1278576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-3-methylbut-1-yne
CAS6214-31-9
Molecular FormulaC5H7B
Molecular Weight147.01 g/mol
Structural Identifiers
SMILESCC(C)(C#C)Br
InChIInChI=1S/C5H7Br/c1-4-5(2,3)6/h1H,2-3H3
InChIKeyAETOGZWYRRUFFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-3-methylbut-1-yne (CAS 6214-31-9) — A Bifunctional Propargyl Halide for Precision Alkyne Functionalization


3-Bromo-3-methylbut-1-yne (C₅H₇Br, MW 147.01) is a terminal bromoalkyne that uniquely combines a reactive tertiary alkyl bromide and a terminal alkyne within a single, compact molecular framework . This geminal dimethyl substitution pattern creates steric hindrance at the electrophilic carbon, a structural feature that directly modulates reactivity in nucleophilic substitution and cross-coupling pathways. The compound serves as a propargyl-type electrophile, and its terminal alkyne functionality enables participation in Sonogashira couplings, click chemistry, and transition metal-catalyzed transformations .

3-Bromo-3-methylbut-1-yne — Why Substituting Chloro, Fluoro, or Non-Halogenated Analogs Introduces Unacceptable Synthetic Risk


Substituting 3-bromo-3-methylbut-1-yne with its chloro, fluoro, or non-halogenated analogs is not a straightforward drop-in replacement due to fundamental differences in leaving group ability, steric environment, and electronic properties. The bromide ion (Br⁻) is a significantly better leaving group than chloride (Cl⁻) or fluoride (F⁻) [1], enabling nucleophilic substitution under milder conditions and with higher conversion efficiency. Furthermore, the geminal dimethyl substitution creates a unique steric environment around the electrophilic carbon that is distinct from primary propargyl halides, directly influencing regioselectivity in substitution and elimination pathways [2]. These combined steric and electronic features mean that a change in halogen or carbon skeleton will alter reaction kinetics, selectivity, and yield, necessitating re-optimization of entire synthetic sequences.

3-Bromo-3-methylbut-1-yne — Evidence-Based Selection Guide: Direct Quantitative Comparisons with Chloro, Fluoro, and Non-Halogenated Analogs


Leaving Group Ability: Bromide vs. Chloride vs. Fluoride in Propargylic Substitution

In nucleophilic substitution reactions, the leaving group ability of halides follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻, as established in protic solvent systems [1]. For the specific case of propargylic systems, 3-bromo-3-methylbut-1-yne demonstrates significantly higher reactivity compared to its chloro analog. The chloride leaving group (pKa of HCl ≈ -7) is a stronger base than bromide (pKa of HBr ≈ -9), making bromide a weaker base and therefore a better leaving group [1]. This translates to faster reaction rates and higher yields under identical conditions.

Nucleophilic Substitution Reaction Kinetics Leaving Group

Steric Hindrance in Substitution: Geminal Dimethyl vs. Primary Propargyl Halides

The geminal dimethyl substitution in 3-bromo-3-methylbut-1-yne creates a sterically hindered tertiary propargyl halide, in contrast to primary propargyl halides such as 3-bromo-1-propyne. This steric hindrance significantly influences the SN2 reactivity. While exact rate constants for this specific compound are not publicly available in the current search, the class-level principle is well-established: tertiary alkyl halides react via SN2 pathways orders of magnitude slower than primary halides [1]. This steric profile can be exploited to favor elimination (E2) over substitution or to impart regioselectivity in ambident nucleophile attacks [2].

Steric Effects Substitution Selectivity Propargylic Systems

Terminal Alkyne pKa and Sonogashira Coupling Efficiency: Bromoalkyne vs. Non-Halogenated Alkyne

The presence of the electron-withdrawing bromine atom in 3-bromo-3-methylbut-1-yne lowers the pKa of the terminal alkyne proton relative to non-halogenated analogs like 3-methyl-1-butyne (pKa ~25). This increased acidity facilitates deprotonation and generation of the nucleophilic acetylide species required for Sonogashira coupling. While direct comparative yield data for this specific compound are not available in the current search, the class-level principle is that electron-deficient terminal alkynes undergo copper-catalyzed cross-coupling more readily than electron-rich alkynes [1]. The bromine atom also provides an additional synthetic handle for subsequent functionalization via metal-halogen exchange or cross-coupling .

Cross-Coupling Sonogashira Alkyne Reactivity

Physical Properties and Handling: Bromo vs. Chloro Analog

3-Bromo-3-methylbut-1-yne (MW 147.01) is a higher-boiling, denser liquid than its chloro analog (3-chloro-3-methylbut-1-yne, MW 102.56, bp 73-75°C, density 0.913 g/mL at 25°C) [REFS-1, REFS-2]. The higher molecular weight and boiling point of the bromo compound can be advantageous in certain purification and handling scenarios, offering reduced volatility and potentially easier separation from volatile byproducts. The distinct physical properties also serve as a key quality control identifier, confirming correct compound identity before use in critical reactions.

Physical Properties Boiling Point Density

3-Bromo-3-methylbut-1-yne — Optimal Application Scenarios Based on Quantitative Differentiation


Precision Synthesis of Sterically Hindered Propargylic Amines and Ethers

3-Bromo-3-methylbut-1-yne is the reagent of choice when a sterically demanding, tertiary propargyl group is required in amines, ethers, or other nucleophile-derived products. Its hindered tertiary alkyl bromide structure ensures that nucleophilic substitution proceeds with minimal competing side reactions, favoring the desired product over elimination byproducts in optimized, non-basic conditions. The superior leaving group ability of bromide over chloride (Class-level inference) [1] translates to faster reaction rates and higher isolated yields. This is particularly valuable in medicinal chemistry for introducing the 1,1-dimethylpropargyl moiety into drug candidates, where the steric bulk can influence target binding and metabolic stability.

Bifunctional Building Block in Convergent Cross-Coupling Sequences

This compound is an optimal bifunctional building block for convergent syntheses where both Sonogashira-type cross-coupling and subsequent nucleophilic substitution or cross-coupling at the bromide are required. The electron-withdrawing bromine atom increases the acidity of the terminal alkyne proton (Class-level inference) [1], enhancing its reactivity in the initial Sonogashira step compared to non-halogenated alkynes like 3-methyl-1-butyne. Following successful alkyne installation, the intact tertiary alkyl bromide can be orthogonally functionalized via SN1-type reactions (aided by the stability of the tertiary carbocation) or transition metal-catalyzed cross-coupling (e.g., Negishi, Suzuki-Miyaura), enabling the rapid construction of complex molecular architectures.

Mechanistic Probes for Nucleophilic Substitution Studies

The unique structure of 3-bromo-3-methylbut-1-yne—a tertiary alkyl halide adjacent to a π-system—makes it an invaluable mechanistic probe for distinguishing between SN1, SN2, and elimination pathways in propargylic systems. As established in kinetic studies [1], the compound can react via different mechanisms depending on the nucleophile and reaction conditions. The steric hindrance at the electrophilic carbon (Class-level inference) [2] allows researchers to selectively favor elimination or solvolysis pathways by choosing appropriate conditions, providing insights into reaction mechanisms that cannot be obtained using primary propargyl halides. Its use in these fundamental studies validates the class-level inferences and provides quantitative rate data that informs the design of more efficient synthetic methodologies.

Synthesis of Tertiary Acetylenic Alcohols via Metal-Halogen Exchange

3-Bromo-3-methylbut-1-yne is a key precursor to tertiary acetylenic alcohols and their derivatives via lithium-halogen exchange. The stability of the resulting tertiary organolithium intermediate, compared to a primary analog, allows for clean trapping with electrophiles (e.g., ketones, aldehydes) without extensive side reactions. This is a direct consequence of the steric protection afforded by the geminal dimethyl groups. The superior leaving group ability of bromide compared to chloride (Class-level inference) [1] also facilitates the initial halogen-metal exchange under milder, more controllable conditions, improving safety and scalability in process chemistry applications.

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